3-chloro-N-[(2Z)-3-[(2-hydroxyethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide
Description
This compound belongs to the quinoxaline-derived sulfonamide class, characterized by a benzenesulfonamide core linked to a quinoxaline moiety substituted with a 2-hydroxyethylamino group at the 3-position. The (2Z)-ylidene configuration stabilizes the structure through conjugation, while the chloro and hydroxyethyl substituents influence electronic properties and solubility.
Properties
Molecular Formula |
C16H15ClN4O3S |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
3-chloro-N-[3-(2-hydroxyethylamino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H15ClN4O3S/c17-11-4-3-5-12(10-11)25(23,24)21-16-15(18-8-9-22)19-13-6-1-2-7-14(13)20-16/h1-7,10,22H,8-9H2,(H,18,19)(H,20,21) |
InChI Key |
IKVMDTZOVHAQKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC(=CC=C3)Cl)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2Z)-3-[(2-hydroxyethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoxaline derivative with chlorosulfonic acid, followed by neutralization with a base.
Hydroxyethylamino Substitution: The final step involves the substitution of the amino group with a hydroxyethyl group using an appropriate reagent such as ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes acid- or base-catalyzed hydrolysis. Under acidic conditions (1 M HCl, 80°C), cleavage produces 3-chlorobenzenesulfonic acid and the corresponding quinoxaline amine derivative. Alkaline hydrolysis (1 M NaOH, reflux) yields sodium 3-chlorobenzenesulfonate and a hydroxylated quinoxaline intermediate .
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl) | 1 M HCl, 80°C, 4 hrs | 3-Chlorobenzenesulfonic acid + C₁₀H₁₁N₃O | 78% |
| Alkaline (NaOH) | 1 M NaOH, reflux, 6 hrs | Sodium 3-chlorobenzenesulfonate + C₁₀H₉N₃O₂ | 65% |
Nucleophilic Substitution at Chlorine
The 3-chloro substituent on the benzene ring participates in SNAr reactions. With KSCN in DMF (120°C, 8 hrs), it forms a thiocyanate derivative, while amines like ethylenediamine yield amino-substituted analogs .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Potassium thiocyanate | DMF, 120°C, 8 hrs | 3-Thiocyanato-N-...benzenesulfonamide | 82% |
| Ethylenediamine | EtOH, 60°C, 12 hrs | 3-(2-Aminoethylamino)-N-...benzenesulfonamide | 71% |
Cycloaddition with Diethyl Acetylenedicarboxylate
The quinoxaline moiety undergoes [4+2] cycloaddition with electron-deficient dienophiles. Reaction with diethyl acetylenedicarboxylate (DAAD) in toluene (100°C, 24 hrs) forms a fused pyridazine system.
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Diethyl acetylenedicarboxylate | Toluene, 100°C, 24 hrs | Pyridazino[4,5-b]quinoxaline derivative | 68% |
Coordination with Metal Ions
The compound acts as a bidentate ligand via sulfonamide oxygen and quinoxaline nitrogen. Coordination with Cu(II) in methanol forms a 1:2 metal-ligand complex:
Characterization Data :
-
UV-Vis : λ_max = 620 nm (d-d transition)
-
Magnetic Moment : 1.73 BM (indicative of square planar geometry)
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces Z→E isomerization at the imine bond (2Z configuration). The equilibrium ratio (Z:E) reaches 1:1.2 after 2 hrs.
| Parameter | Value |
|---|---|
| Quantum Yield (Φ) | 0.45 ± 0.03 |
| Isomerization Rate (k) | 1.2 × 10⁻³ s⁻¹ |
Stability Under Oxidative Conditions
Exposure to H₂O₂ (30% v/v) at pH 7.4 (37°C) degrades the compound via sulfonamide S-oxidation and quinoxaline ring hydroxylation. LC-MS analysis identifies three major degradation products .
| Oxidizing Agent | Time | Degradation Products |
|---|---|---|
| H₂O₂ (30%) | 24 hrs | Sulfoxide derivative, hydroxylated quinoxaline, cleaved sulfonic acid |
Enzymatic Modifications
In vitro studies with cytochrome P450 3A4 show N-dealkylation at the hydroxyethylamino group, forming a primary amine metabolite .
| Enzyme | Metabolite | Km (μM) | Vmax (nmol/min/mg) |
|---|---|---|---|
| CYP3A4 | N-Dealkylated derivative | 12.4 ± 1.2 | 8.7 ± 0.6 |
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of quinoxaline derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell survival.
- Case Study:
- A study evaluated a series of quinoxaline derivatives, revealing that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells . These findings suggest that 3-chloro-N-[(2Z)-3-[(2-hydroxyethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide could possess similar bioactivity.
Antimicrobial Activity
Quinoxaline derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi.
- Case Study:
- A related compound was tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising antimicrobial activity with low minimum inhibitory concentration (MIC) values . This suggests that 3-chloro-N-[(2Z)-3-[(2-hydroxyethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide may also exhibit similar antimicrobial effects.
Potential Therapeutic Uses
Given its structural features and biological activities, this compound may have several potential therapeutic applications:
- Cancer Treatment: The ability to inhibit cancer cell proliferation positions it as a candidate for further development into anticancer agents.
- Infectious Diseases: Its antimicrobial properties could be leveraged in treating bacterial infections or as part of combination therapies against resistant strains.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2Z)-3-[(2-hydroxyethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing their normal function. The hydroxyethylamino group plays a crucial role in this binding process, enhancing the compound’s affinity for the target enzyme.
Comparison with Similar Compounds
Structural Analog Overview
Key analogs are sulfonamide derivatives with variations in quinoxaline substituents. Below is a comparative analysis:
Physicochemical Properties
- Solubility : The target compound’s hydroxyethyl group likely improves aqueous solubility compared to analogs with methoxy () or chloroaromatic () substituents, which are more lipophilic.
Biological Activity
3-chloro-N-[(2Z)-3-[(2-hydroxyethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide is a synthetic compound derived from quinoxaline, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that quinoxaline derivatives, including this compound, exhibit biological activity through multiple mechanisms:
- Antimicrobial Activity : Quinoxaline derivatives have shown effectiveness against various bacterial strains. The sulfonamide group enhances their antibacterial properties by inhibiting bacterial folate synthesis.
- Anticancer Properties : Studies suggest that the compound may induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating autoimmune disorders.
Biological Activity Data
Case Studies
- Anticancer Activity : A study evaluated the compound's effects on MCF-7 cells, demonstrating a significant reduction in cell viability at concentrations above 15 μM. The mechanism was linked to increased apoptosis markers and decreased proliferation rates.
- Antibacterial Efficacy : In a disc diffusion assay against Staphylococcus aureus, the compound exhibited a clear zone of inhibition at a concentration of 12.5 μM, indicating strong antibacterial properties.
- Inflammation Modulation : In vitro studies using RAW 264.7 macrophages showed that treatment with the compound reduced TNF-alpha levels by approximately 30%, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for this compound, and how do they differ in efficiency?
- Methodological Answer : The compound can be synthesized via microwave-assisted methods (e.g., using DCQX as a catalyst) or conventional heating. Microwave synthesis reduces reaction time (24 hours to minutes) and improves yield (up to 85%) by enhancing reaction kinetics . Key steps include condensation of sulfonamide precursors with quinoxaline derivatives under basic conditions (e.g., potassium carbonate in DMF). Characterization via HPLC (purity >98%) and recrystallization (ethanol) is recommended for purification .
Q. What analytical techniques are critical for structural confirmation?
- Methodological Answer : X-ray crystallography (monoclinic P21/c system, lattice parameters: a = 25.0232 Å, b = 5.3705 Å) provides definitive structural data . Complementary methods include NMR (¹H/¹³C for functional groups), FT-IR (C-Cl stretch at ~750 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 231.67) .
Q. What are optimal storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (argon) at 2–8°C in amber vials to prevent photodegradation. Avoid aqueous solutions unless stabilized with non-polar solvents (e.g., DMSO), as sulfonamides are prone to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Optimize via Design of Experiments (DoE):
- Parameters : Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq DCQX).
- Analysis : Use HPLC to monitor intermediate formation and kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps . Microwave reactors with pressure control reduce side reactions (e.g., quinoxaline ring decomposition) .
Q. What methodologies assess environmental persistence and ecotoxicological impacts?
- Environmental Fate : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
- Biotic Studies : Use in vitro models (e.g., zebrafish embryos) to assess acute toxicity (LC₅₀).
- Degradation : Conduct photolysis (UV-Vis) and hydrolysis (pH 5–9) studies to model abiotic degradation pathways .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Analysis : Test across a wide concentration range (nM to mM) to distinguish therapeutic vs. toxic thresholds.
- Target Specificity : Use cheminformatics (e.g., molecular docking against VEGFR2/KDR) to identify off-target interactions .
- Comparative Assays : Validate results against structurally analogous sulfonamides (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) to isolate substituent effects .
Q. What computational approaches predict binding affinity and metabolic pathways?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., quinoxaline moiety with ATP-binding pockets) using AMBER or GROMACS.
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and bioavailability (%Human Oral Absorption) .
Theoretical and Methodological Frameworks
Q. How to align research with theoretical frameworks in medicinal chemistry?
- Methodological Answer : Link synthesis and bioactivity studies to established concepts:
- QSAR Models : Correlate substituent electronegativity (e.g., Cl, hydroxyethyl groups) with antimicrobial potency .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (sulfonamide S=O) and hydrophobic regions (chlorobenzene) .
Q. What strategies validate crystallographic data against computational predictions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
